

Antiviral Properties of Ring-Expanded Purine Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

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This document provides a comprehensive overview of the antiviral properties of ring-expanded purine analogues, a promising class of compounds in the development of novel antiviral therapeutics. It includes a summary of their activity against a range of viruses, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Introduction to Ring-Expanded Purine Analogues

Ring-expanded purine analogues, also known as "fat" purines, are a class of heterocyclic compounds structurally related to the natural purine bases, adenine and guanine. These analogues typically feature a 5:7-fused imidazodiazepine or imidazotriazepine ring system, or a tricyclic structure, such as those expanded with a thiophene ring.[1][2] This structural modification leads to altered electronic and steric properties, enabling them to interact with viral enzymes in ways that natural purines cannot.[3] These synthetic nucleoside analogues have demonstrated broad-spectrum antiviral activity against a variety of clinically significant viruses, including members of the Flaviviridae, Filoviridae, and Coronaviridae families.[2]

Antiviral Activity

Ring-expanded purine analogues have shown potent inhibitory effects against a wide range of DNA and RNA viruses. Their mechanisms of action often involve the targeting of essential viral enzymes such as polymerases and helicases, thereby disrupting viral replication.[4][5]

Data Summary

The following tables summarize the in vitro antiviral activity of representative ring-expanded purine analogues against various viruses. The data is presented as the 50% effective concentration (EC_{50}), 50% cytotoxic concentration (CC_{50}), and the selectivity index (SI), which is the ratio of CC_{50} to EC_{50} . A higher SI value indicates a more favorable therapeutic window.

Table 1: Antiviral Activity of Thiophene-Expanded Tricyclic Purine Analogues[2]

Compound	Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)
CEM-007	Flaviviruses	Vero	Single-digit low micromolar	>100	>10-20
Filoviruses	Vero	Single-digit low micromolar	>100	>10-20	
Coronaviruses	Vero	Single-digit low micromolar	>100	>10-20	
CEM-042 (prodrug)	Flaviviruses	Vero	Single-digit low micromolar	>100	>10-20
Filoviruses	Vero	Single-digit low micromolar	>100	>10-20	
Coronaviruses	Vero	Single-digit low micromolar	>100	>10-20	
CEM-052 (prodrug)	Flaviviruses	Vero	Single-digit low micromolar	>100	>10-20
Filoviruses	Vero	Single-digit low micromolar	>100	>10-20	
Coronaviruses	Vero	Single-digit low micromolar	>100	>10-20	

Table 2: Antiviral Activity of Imidazo[4,5-e][1][6]diazepine Nucleosides[7][8][9]

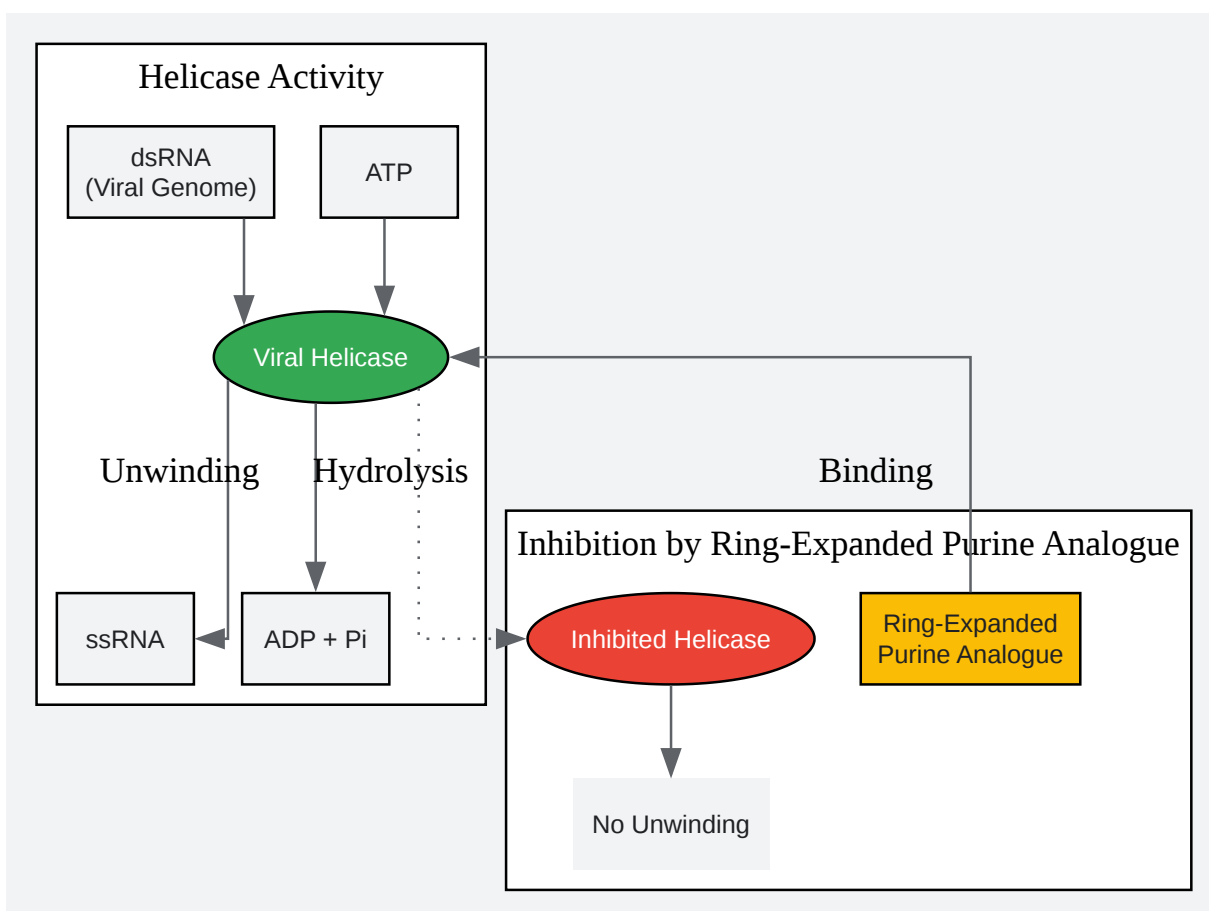
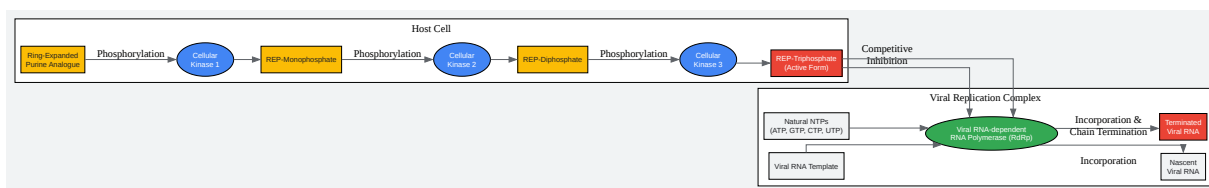
Compound	Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)
Acyclic Analogue VI	Hepatitis B Virus (HBV)	HepG2 2.2.15	Potent (Specific value not available)	Not reported	Not reported
Acyclic Phosphonate VII	Hepatitis B Virus (HBV)	HepG2 2.2.15	Potent (Specific value not available)	Not reported	Not reported
Unnamed Analogues	Measles Virus	Vero	Submicromol ar to micromolar	Not reported	Not reported

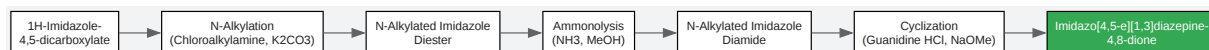
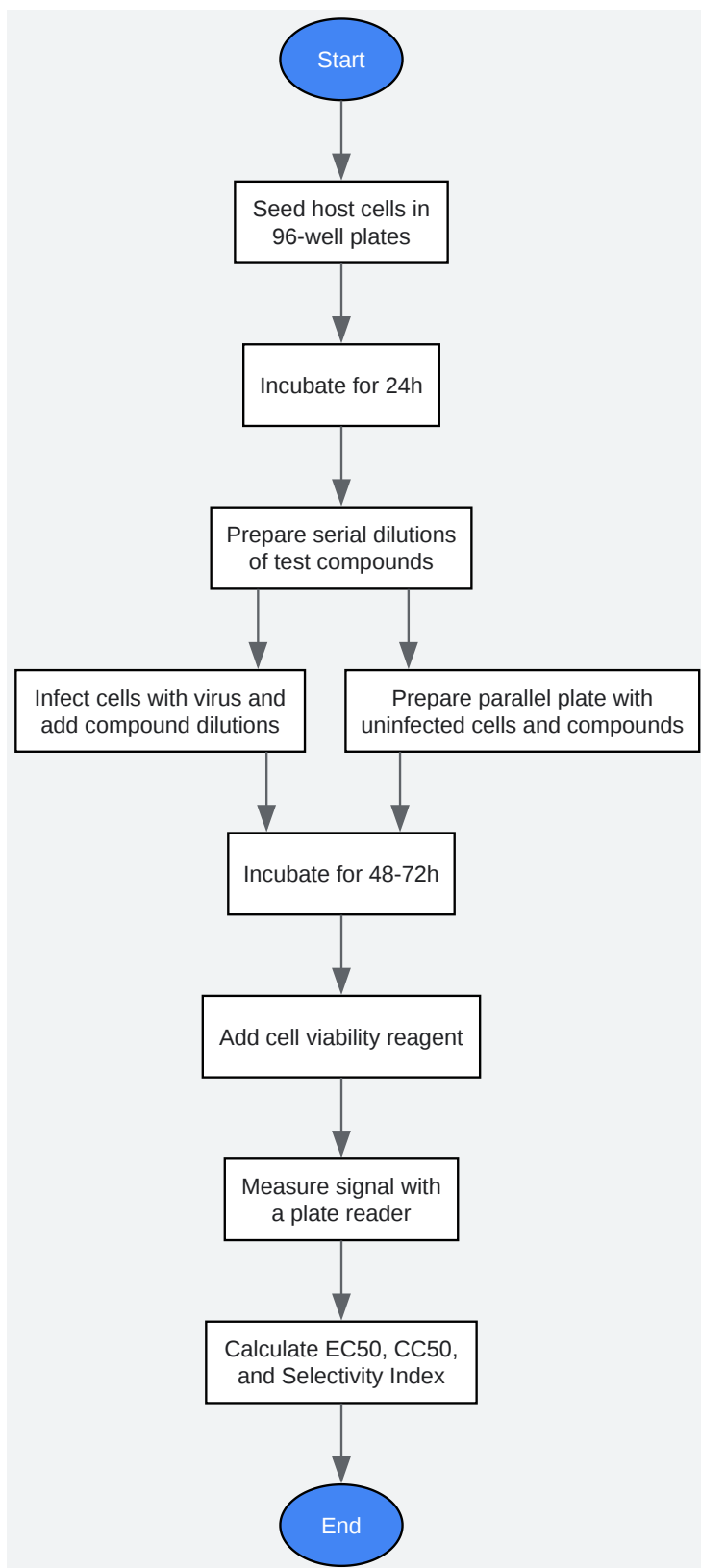
Mechanisms of Action

The primary antiviral mechanisms of ring-expanded purine analogues involve the inhibition of key viral enzymes essential for replication.

Inhibition of Viral Polymerases

Many ring-expanded purine nucleoside analogues act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[4] After entering the host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral polymerase. Once incorporated, these analogues can act as chain terminators, halting further elongation of the viral genome.[4]





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